molecular formula C11H14N2O3 B1287103 2-Amino-4-morpholinobenzoic acid CAS No. 404010-74-8

2-Amino-4-morpholinobenzoic acid

Cat. No. B1287103
CAS RN: 404010-74-8
M. Wt: 222.24 g/mol
InChI Key: VTRWQMUAQBUSQO-UHFFFAOYSA-N
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Description

2-Amino-4-morpholinobenzoic acid is a compound that features both an amino group and a morpholine ring attached to a benzoic acid core. This structure is of interest due to its potential applications in medicinal chemistry and as a building block for various synthetic pathways. The morpholine ring, in particular, is a versatile moiety present in many biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to 2-amino-4-morpholinobenzoic acid involves several strategies. One approach for the synthesis of chiral 1,2-amino alcohols, which are structurally related to 2-amino-4-morpholinobenzoic acid, uses arylglyoxals and pseudoephedrine auxiliary, catalyzed by a Brønsted acid to yield morpholinone products . Another method involves the palladium-catalyzed double and single carbonylations of β-amino alcohols to selectively synthesize morpholine-2,3-diones and oxazolidin-2-ones . Additionally, a novel organic NLO single crystal, morpholin-4-ium p-aminobenzoate, has been synthesized by reacting morpholine with 4-aminobenzoic acid .

Molecular Structure Analysis

The molecular structure of morpholin-4-ium p-aminobenzoate, a compound closely related to 2-amino-4-morpholinobenzoic acid, has been determined using crystallography. It crystallizes in a monoclinic system with non-centrosymmetric space group Cc, indicating potential non-linear optical (NLO) properties . The morpholinium salts of the isomeric monoaminobenzoic acids have also been structurally characterized, revealing extensive hydrogen-bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives includes their participation in aminolysis reactions, as seen in the synthesis of optically active 2,5-morpholinediones from α-amino acids and α-hydroxy esters . Additionally, morpholine carboxylic acid derivatives have been synthesized and further elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, showcasing the versatility of morpholine-containing compounds in complex molecule construction .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their functional groups and molecular structure. For instance, the thermal stability and optical properties of morpholin-4-ium p-aminobenzoate have been studied, suggesting its suitability for NLO applications . The compound's second harmonic generation (SHG) studies confirm its NLO characteristic, which is significant for optoelectronic applications. The crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, another morpholine-containing compound, has been determined, and its antitumor activity has been evaluated, indicating the potential medicinal value of these compounds .

Safety and Hazards

The safety information for “2-Amino-4-morpholinobenzoic Acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

In terms of future directions, one study found that “2-Amino-4-morpholinobenzoic Acid” is positively correlated with 4-Morpholinobenzoic acid and Diacetoxyscirpenol, which is believed to be an important cause of inflammation . This suggests that “2-Amino-4-morpholinobenzoic Acid” could potentially be used in research related to inflammation and related diseases .

properties

IUPAC Name

2-amino-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRWQMUAQBUSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591075
Record name 2-Amino-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-morpholinobenzoic acid

CAS RN

404010-74-8
Record name 2-Amino-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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